Methyl2-bromo-2-(pyridin-3-yl)acetate
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Overview
Description
Methyl 2-bromo-2-(pyridin-3-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-(pyridin-3-yl)acetate typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-pyridylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for methyl 2-bromo-2-(pyridin-3-yl)acetate may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents and solvents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 2-amino-2-(pyridin-3-yl)acetate derivative, while coupling reactions can produce biaryl compounds with various functional groups.
Scientific Research Applications
Methyl 2-bromo-2-(pyridin-3-yl)acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals targeting various diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-(pyridin-2-yl)acetate: A similar compound with the bromine atom at a different position on the pyridine ring.
2-Bromo-3-methoxypyridine: Another brominated pyridine derivative with different functional groups.
Uniqueness
Methyl 2-bromo-2-(pyridin-3-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in synthetic chemistry and drug development, offering distinct properties compared to other brominated pyridine derivatives .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-bromo-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,1H3 |
InChI Key |
FJYBIZFCNPRSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=CC=C1)Br |
Origin of Product |
United States |
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